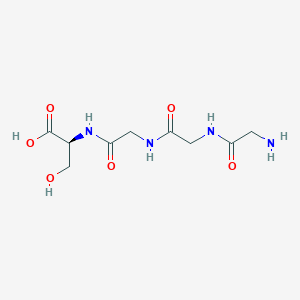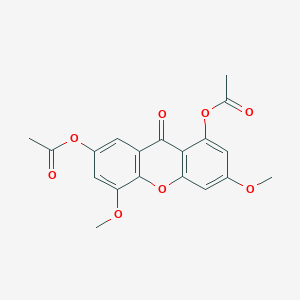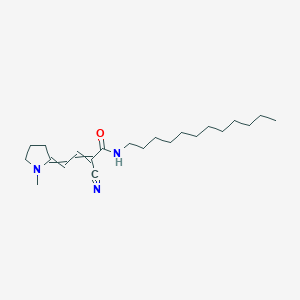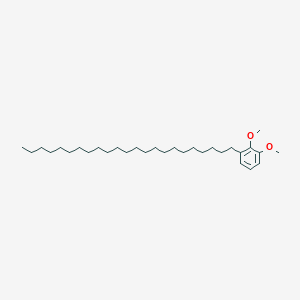![molecular formula C11H25O4PSi B14261675 Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate CAS No. 252751-17-0](/img/structure/B14261675.png)
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C11H27O4PSi. This compound is characterized by the presence of a phosphonate group, an ethoxy group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate typically involves the reaction of phosphonates with various reagents. One common method is the cross-coupling reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation . This reaction occurs with retention of configuration at the phosphorus center and in the vinyl moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale adaptations of laboratory synthesis techniques. For example, the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids can be scaled up for industrial production . This method uses Cu2O/1,10-phenanthroline as a catalytic system and is efficient and cost-effective.
化学反応の分析
Types of Reactions
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in chemical synthesis and industry .
科学的研究の応用
Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
作用機序
The mechanism of action of diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .
類似化合物との比較
Similar Compounds
Similar compounds to diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate include:
- Diethyl phosphonate
- Trimethylsilyl phosphonate
- Ethyl phosphonate
Uniqueness
What sets this compound apart from these similar compounds is the combination of the ethoxy and trimethylsilyl groups. This unique structure provides enhanced stability and reactivity, making it particularly useful in various chemical reactions and applications .
特性
CAS番号 |
252751-17-0 |
|---|---|
分子式 |
C11H25O4PSi |
分子量 |
280.37 g/mol |
IUPAC名 |
(1-diethoxyphosphoryl-2-ethoxyethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H25O4PSi/c1-7-13-10-11(17(4,5)6)16(12,14-8-2)15-9-3/h10H,7-9H2,1-6H3 |
InChIキー |
XIUHTLFDFMGJHO-UHFFFAOYSA-N |
正規SMILES |
CCOC=C([Si](C)(C)C)P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
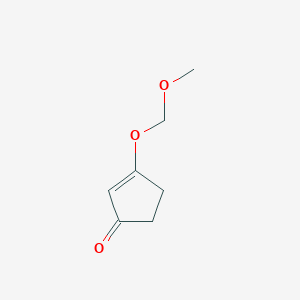
![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
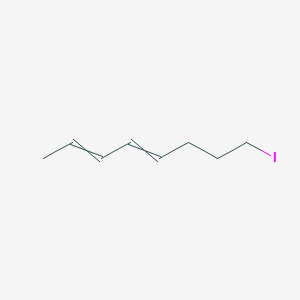
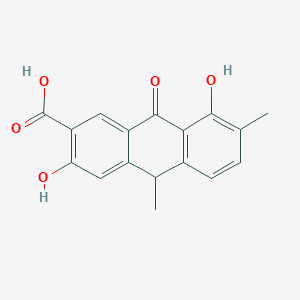
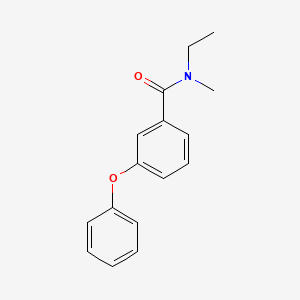
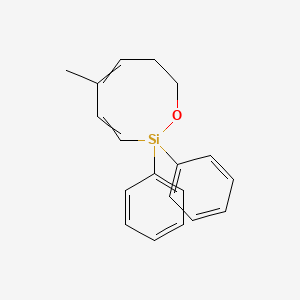
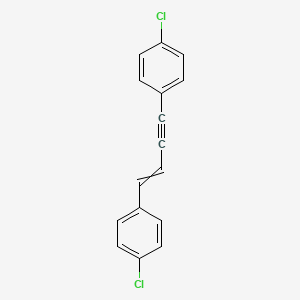
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
